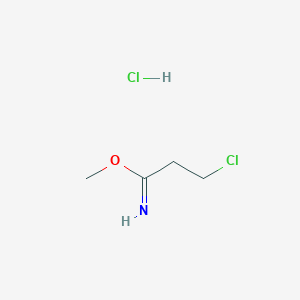

Methyl 3-chloropropanimidate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-chloropropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGIMJXESYZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327479 | |

| Record name | methyl 3-chloropropanimidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21367-88-4 | |

| Record name | methyl 3-chloropropanimidate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloropropanimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-chloropropanimidate hydrochloride, a valuable intermediate in organic synthesis. The core of this process is the Pinner reaction, a classic and efficient method for the preparation of imidate salts from nitriles and alcohols under acidic conditions. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to facilitate its application in a laboratory setting.

Reaction Overview: The Pinner Reaction

The synthesis of this compound is achieved through the Pinner reaction, which involves the acid-catalyzed reaction of 3-chloropropionitrile with methanol.[1] The reaction is conducted under anhydrous conditions, with gaseous hydrogen chloride (HCl) serving as the catalyst.[2] Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride product from rearranging into an amide or alkyl chloride.[1]

The reaction mechanism initiates with the protonation of the nitrile by the strong acid (HCl), forming a highly reactive nitrilium ion. This electrophilic intermediate is then attacked by the nucleophilic oxygen of methanol. A subsequent proton transfer results in the formation of the desired this compound, also known as a Pinner salt.[3]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of imidate hydrochlorides via the Pinner reaction, which has been shown to produce high yields.[4]

Materials:

-

3-Chloropropionitrile

-

Anhydrous Methanol (MeOH)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., Chloroform or Dioxane) (Optional)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Ice bath

-

Gas dispersion tube

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, a mixture of 3-chloropropionitrile and anhydrous methanol is prepared. The recommended molar ratio is 1:3 (3-chloropropionitrile to methanol).[4] The flask is then cooled to 5 °C in an ice bath.

-

Introduction of HCl Gas: Anhydrous hydrogen chloride gas is slowly bubbled through the cooled reaction mixture over a period of approximately 4 hours, ensuring the temperature remains below 5 °C.[4] The total molar ratio of nitrile to HCl should be 1:3.[4]

-

Reaction: The reaction mixture is stirred at 5 °C for 24 hours.[4]

-

Isolation of Product: After the reaction is complete, the excess methanol and dissolved HCl are removed under reduced pressure using a rotary evaporator. It is critical to maintain the temperature at or below 10 °C during this process to prevent product degradation.[4]

-

Drying: The resulting white solid, this compound, is dried under vacuum at room temperature. The product is typically obtained in high purity and can be used in subsequent steps without further purification.[4]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound based on the provided protocol.

| Reactant/Reagent | Molar Ratio (relative to Nitrile) |

| 3-Chloropropionitrile | 1 |

| Methanol (MeOH) | 3 |

| Hydrogen Chloride (HCl) | 3 |

Table 1: Molar Ratios of Reactants and Reagents [4]

| Parameter | Value |

| Reaction Temperature | 5 °C |

| HCl Gas Introduction Time | ~4 hours |

| Total Reaction Time | 24 hours |

| Evaporation Temperature | ≤ 10 °C |

| Expected Yield | >90% |

| Product Purity | >95% (GC) |

Table 2: Reaction Conditions and Expected Outcome [4]

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the reaction workflow and the underlying chemical logic.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the Pinner reaction for imidate hydrochloride synthesis.

References

An In-Depth Technical Guide to the Pinner Reaction for the Synthesis of Methyl 3-Chloropropanimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis of methyl 3-chloropropanimidate hydrochloride from 3-chloropropionitrile and methanol. This valuable intermediate plays a role in the synthesis of various heterocyclic compounds relevant to pharmaceutical and agrochemical research.

Core Concepts of the Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[1] This reaction is a cornerstone of organic synthesis, offering a versatile pathway to various functional groups. The resulting Pinner salt is a highly reactive intermediate that can undergo further nucleophilic attack to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[1]

A critical aspect of the Pinner reaction is the requirement for anhydrous conditions, typically achieved by using dry hydrogen chloride gas as the acid catalyst. This prevents the hydrolysis of the intermediate Pinner salt into a less reactive ester.[1] Furthermore, the reaction is often conducted at low temperatures due to the thermodynamic instability of the imidate hydrochloride product, which can decompose into an amide and an alkyl chloride at elevated temperatures.[1]

Synthesis of this compound

The reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride yields this compound. This specific transformation is a classic example of the Pinner reaction applied to an aliphatic nitrile.

Physicochemical Data of Reactants and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloropropionitrile | 542-76-7 | C₃H₄ClN | 89.53 |

| Methanol | 67-56-1 | CH₄O | 32.04 |

| Hydrogen Chloride (anhydrous) | 7647-01-0 | HCl | 36.46 |

| This compound | 21367-88-4 | C₄H₉Cl₂NO | 158.03 |

Reaction Scheme

Caption: Pinner reaction of 3-chloropropionitrile and methanol.

Experimental Protocol

Materials:

-

3-Chloropropionitrile (1.0 eq)

-

Anhydrous Methanol (≥3.0 eq)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Dry Hydrogen Chloride Gas

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

-

Ice-salt bath or cryocooler for maintaining low temperature.

-

Source of dry hydrogen chloride gas.

-

Standard glassware for workup and purification.

Procedure:

-

Reaction Setup: A solution of 3-chloropropionitrile (1.0 eq) in anhydrous diethyl ether or dichloromethane is prepared in the three-necked flask under an inert atmosphere of nitrogen or argon.

-

Addition of Alcohol: Anhydrous methanol (at least 3.0 equivalents) is added to the nitrile solution.

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice-salt bath.

-

HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature between 0 and 5 °C. The reaction is highly exothermic, and the rate of HCl addition should be controlled to prevent a significant temperature increase.

-

Reaction Monitoring: The progress of the reaction can be monitored by the precipitation of the white, solid this compound. The reaction is typically allowed to proceed for several hours (e.g., 2-6 hours) after the saturation with HCl.

-

Isolation of Product: Upon completion, the precipitated Pinner salt is collected by filtration under an inert atmosphere.

-

Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.

Quantitative Data (Hypothetical):

Based on similar Pinner reactions, the following is a hypothetical table of expected quantitative data. Actual results may vary and require optimization.

| Parameter | Value |

| Molar Ratio (Nitrile:Methanol:HCl) | 1 : 3 : 3 |

| Temperature | 5 °C |

| Reaction Time | 24 hours |

| Expected Yield | >90% |

Reaction Mechanism

The Pinner reaction proceeds through an acid-catalyzed nucleophilic addition mechanism.

Caption: Mechanism of the Pinner reaction.

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

-

Deprotonation: A base (such as the chloride ion or another molecule of methanol) removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.

-

Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, the this compound salt.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Pinner reaction.

Caption: Experimental workflow for Pinner salt synthesis.

Logical Relationships in the Pinner Reaction

The success of the Pinner reaction is contingent on a set of logical relationships between the reactants, conditions, and potential outcomes. Understanding these relationships is crucial for optimizing the reaction and achieving the desired product.

Caption: Logical relationships in the Pinner reaction.

This diagram illustrates that the desired formation of the imidate salt is achieved under anhydrous and low-temperature conditions. The presence of water can lead to the hydrolysis of the Pinner salt to form an ester, while higher temperatures can promote the formation of an amide side product.

Conclusion

The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates and their derivatives. The synthesis of this compound from 3-chloropropionitrile and methanol is a straightforward and high-yielding example of this transformation. By carefully controlling the reaction conditions, particularly the exclusion of water and maintenance of low temperatures, high yields of the desired Pinner salt can be achieved, providing a valuable intermediate for further synthetic endeavors in drug discovery and development.

References

An In-depth Technical Guide to Methyl 3-chloropropanimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactive characteristics of Methyl 3-chloropropanimidate hydrochloride (CAS No. 21367-88-4). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the applications and handling of this compound.

Chemical Properties and Data

This compound is the hydrochloride salt of the methyl imidate of 3-chloropropanenitrile. As an imidate salt, it is a reactive intermediate, primarily utilized in organic synthesis. Due to its reactivity, detailed experimental data on its physical properties is limited in publicly available literature. The following table summarizes the available and calculated data for this compound.

| Property | Value | Source |

| Chemical Name | Methyl 3-chloropropanecarboximidate hydrochloride | |

| CAS Number | 21367-88-4 | |

| Molecular Formula | C₄H₉Cl₂NO | |

| Molecular Weight | 158.03 g/mol | Calculated |

| Chemical Structure |  | |

| InChI Key | NWYPYLSWDCAKHL-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Synthesis via the Pinner Reaction

This compound is synthesized via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 3-chloropropionitrile, with an alcohol (methanol) in the presence of anhydrous hydrogen chloride.[2][3][4] The resulting product is the corresponding imino ester hydrochloride salt, also known as a Pinner salt.[3]

Reaction Mechanism

The mechanism of the Pinner reaction is a well-established process in organic chemistry:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid catalyst (HCl). This enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile.

-

Formation of the Imidate Salt: This nucleophilic addition results in the formation of the stable this compound salt.[2]

Experimental Protocol: A General Procedure

Materials:

-

3-chloropropionitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous diethyl ether or another suitable anhydrous solvent

Equipment:

-

A three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

-

An ice bath to maintain low temperatures.

-

A system for the delivery of anhydrous HCl gas.

Procedure:

-

A solution of 3-chloropropionitrile in an excess of anhydrous methanol and anhydrous diethyl ether is prepared in the reaction flask.

-

The flask is cooled in an ice bath to 0°C.

-

A stream of dry hydrogen chloride gas is bubbled through the solution with constant stirring. The reaction is highly exothermic and the temperature should be carefully maintained at or below 5°C.[5]

-

The reaction is continued until saturation with HCl is achieved and the formation of a precipitate (the Pinner salt) is observed.

-

The reaction mixture is typically allowed to stand at a low temperature (e.g., 0-5°C) for several hours to overnight to ensure complete precipitation.[5]

-

The resulting crystalline solid is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Note: The Pinner reaction must be carried out under strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate salt to the corresponding ester.[3]

Reactivity and Applications

This compound, as a Pinner salt, is a versatile synthetic intermediate. The imidate functional group is susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups.

-

Formation of Amidines: Reaction with ammonia or primary/secondary amines will yield the corresponding amidines.[3]

-

Formation of Esters: Hydrolysis with water will convert the imidate into the corresponding methyl ester, methyl 3-chloropropanoate.[3]

-

Formation of Orthoesters: Reaction with an excess of alcohol can lead to the formation of an orthoester.[3]

This reactivity makes this compound a potentially valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may have biological activity.

The experimental workflow for its synthesis and subsequent reactions can be visualized as follows:

Caption: Synthetic pathway and subsequent reactions of Methyl 3-chloropropanimidate HCl.

Conclusion

This compound is a reactive chemical intermediate synthesized via the Pinner reaction. While specific, experimentally determined physical properties are not widely documented, its synthetic utility is well-established. This guide provides a foundational understanding of its chemistry, a general protocol for its preparation, and an overview of its potential applications in organic synthesis for researchers and professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted.

References

Technical Guide: Physicochemical Properties of Methyl 3-chloropropanimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloropropanimidate hydrochloride (CAS No. 21367-88-4) is a chemical intermediate of interest in organic synthesis. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic routes, and for the characterization of its products. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for the determination of its key physical properties.

Core Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | |

| Alternative Name | Methyl 3-chloropropanecarboximidate hydrochloride | |

| CAS Number | 21367-88-4 | |

| Molecular Formula | C4H9Cl2NO | |

| Molecular Weight | 158.03 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available (often a white to off-white solid for hydrochloride salts) | |

| Spectral Data (¹H NMR, ¹³C NMR, IR) | Data not available in public databases. |

Experimental Protocols

Given the absence of published experimental data, the following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[1][2]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved. Classify the solubility as soluble, partially soluble, or insoluble.[3][4][5][6]

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of this compound in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

Spectroscopic Analysis

a. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-Cl, C-O, C=N, N-H stretches).[7][8][9][10][11]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, chosen based on the compound's solubility)

Procedure:

-

Dissolve a small amount (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure. For hydrochloride salts, the proton on the nitrogen atom may be observable and its chemical shift can be influenced by the solvent and concentration.[12][13][14]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or procured batch of a chemical substance like this compound.

Caption: A logical workflow for the characterization of a chemical substance.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pubs.acs.org [pubs.acs.org]

- 8. webassign.net [webassign.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. compoundchem.com [compoundchem.com]

- 12. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Elucidation of the Structure of Methyl 3-Chloropropanimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a robust methodology for its synthesis via the Pinner reaction and presents predicted spectroscopic data based on established principles and analysis of analogous compounds. This guide serves as a valuable resource for researchers working with or aiming to synthesize and characterize this compound.

Chemical Structure and Properties

This compound is the salt of an imidate, specifically a methyl imino ether of 3-chloropropanoic acid. The hydrochloride salt form enhances its stability.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | Methyl 3-chloropropionimidate HCl | - |

| CAS Number | 77570-15-1 | Chemical Abstracts Service |

| Molecular Formula | C₄H₉Cl₂NO | - |

| Molecular Weight | 158.03 g/mol | Calculated |

| Structure | Cl-CH₂-CH₂-C(=NH₂⁺)-OCH₃ Cl⁻ | - |

| Physical State | Predicted to be a crystalline solid | Analogy to similar imidate hydrochlorides |

Synthesis Methodology: The Pinner Reaction

The most direct and widely employed method for the synthesis of imidate hydrochlorides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For this compound, this entails the reaction of 3-chloropropionitrile with methanol in the presence of anhydrous hydrogen chloride.

Reaction Scheme

Caption: Pinner reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of methyl imidate hydrochlorides.

Materials:

-

3-Chloropropionitrile

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether (or other suitable non-protic solvent)

-

Hydrogen Chloride gas or a solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether)

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

Procedure:

-

A solution of 3-chloropropionitrile (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents) is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a saturated solution of HCl in anhydrous diethyl ether is added dropwise. The addition is continued until the solution is saturated with HCl.

-

The reaction mixture is sealed and stirred at a low temperature (e.g., 0-5 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent is reduced under vacuum at a low temperature.

-

Anhydrous diethyl ether is added to precipitate the product completely.

-

The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Structural Elucidation by Spectroscopic Methods

As of the date of this guide, public databases lack experimental spectroscopic data for this compound. The following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, and the two methylene groups of the chloropropyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 11.0 | Broad singlet | 2H | =NH₂⁺ | Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable. |

| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are a singlet and are deshielded by the adjacent oxygen and the iminium group. |

| ~3.8 | Triplet | 2H | Cl-CH₂- | The methylene group adjacent to the electronegative chlorine atom will be deshielded. |

| ~3.0 | Triplet | 2H | -CH₂-C= | The methylene group adjacent to the iminium carbon will also be deshielded. |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit four signals, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=N | The iminium carbon is expected to have the largest chemical shift due to its sp² hybridization and proximity to nitrogen and oxygen. |

| ~55 | -OCH₃ | The methoxy carbon is deshielded by the oxygen atom. |

| ~40 | Cl-CH₂- | The carbon bonded to the chlorine atom will be significantly deshielded. |

| ~35 | -CH₂-C= | The carbon adjacent to the iminium carbon will be deshielded. |

Predicted FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Strong, broad | N-H stretching of the =NH₂⁺ group |

| ~2950-2850 | Medium | C-H stretching of methylene and methyl groups |

| ~1680 | Strong | C=N stretching of the iminium group |

| ~1250 | Strong | C-O stretching of the imidate |

| ~750 | Strong | C-Cl stretching |

Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum of the free base (Methyl 3-chloropropanimidate) would be observed. The hydrochloride salt would not be stable under typical EI conditions. The molecular ion peak of the free base is expected at m/z 121 (for ³⁵Cl) and 123 (for ³⁷Cl) in a roughly 3:1 ratio.

Table 5: Predicted Major Fragmentation Ions (for the free base)

| m/z | Proposed Fragment | Notes |

| 121/123 | [M]⁺ | Molecular ion peak of the free base. |

| 90/92 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 86 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 59 | [C(=NH)OCH₃]⁺ | Fragment corresponding to the imidate functional group. |

Fragmentation Pathway Diagram:

An In-depth Technical Guide to Methyl 3-chloropropanimidate hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Methyl 3-chloropropanimidate hydrochloride, also known as a Pinner salt, is the product of the acid-catalyzed reaction between 3-chloropropionitrile and methanol. Due to its reactive nature, it is often synthesized in situ for immediate use in subsequent reactions.

Table 1: Properties of 3-Chloropropionitrile (Starting Material)

| Property | Value |

| CAS Number | 542-76-7[1][2][3] |

| Molecular Formula | C₃H₄ClN[2] |

| Molecular Weight | 89.52 g/mol [1][2] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 175-177 °C |

| Density | 1.136 g/mL at 25 °C |

Table 2: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉Cl₂NO |

| Molecular Weight | 158.03 g/mol |

| Appearance | Expected to be a crystalline solid |

| Stability | Thermodynamically unstable; sensitive to heat and moisture.[5][6] |

| Solubility | Likely soluble in polar organic solvents |

Synthesis via the Pinner Reaction

The primary method for the synthesis of alkyl imidate hydrochlorides is the Pinner reaction.[6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this case, 3-chloropropionitrile reacts with methanol in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The Pinner reaction proceeds through the following steps:

-

Protonation of the nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), which activates the nitrile carbon for nucleophilic attack.

-

Nucleophilic attack by alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated nitrile carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to a chloride ion or another molecule of the alcohol.

-

Formation of the imidate hydrochloride: The resulting imidate is protonated by the acid to form the stable hydrochloride salt.

Pinner reaction mechanism.

Experimental Protocol

Materials:

-

3-Chloropropionitrile (CAS: 542-76-7)

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube.

-

To the flask, add a solution of 3-chloropropionitrile in anhydrous diethyl ether and an equimolar amount of anhydrous methanol.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

-

Continue the addition of HCl until the reaction is complete, which is often indicated by the precipitation of the white, crystalline imidate hydrochloride salt.

-

Once the reaction is complete, the precipitated product can be isolated by filtration under an inert atmosphere.

-

The product should be washed with anhydrous diethyl ether to remove any unreacted starting materials and dried under vacuum.

-

Due to its instability, the this compound should be used immediately in subsequent reactions.

Safety Precautions:

-

3-Chloropropionitrile is toxic and should be handled in a well-ventilated fume hood.[4]

-

Hydrogen chloride is a corrosive gas. All operations should be carried out in a fume hood.

-

Anhydrous conditions are crucial for the success of the Pinner reaction, as the presence of water will lead to the hydrolysis of the product to the corresponding ester.[5][6]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the reactivity of the imidate functional group.[5] It can undergo nucleophilic attack at the imine carbon, leading to a variety of useful products.

Key Reactions of Alkyl Imidates

-

Hydrolysis to Esters: In the presence of water, alkyl imidates are readily hydrolyzed to form the corresponding esters.

-

Aminolysis to Amidines: Reaction with ammonia or primary/secondary amines yields amidines, which are important functional groups in many biologically active molecules.

-

Alcoholysis to Orthoesters: Treatment with an excess of alcohol leads to the formation of orthoesters.

-

Reaction with Hydrogen Sulfide: Imidates can be converted to thionoesters upon reaction with hydrogen sulfide.

Synthetic utility of imidates.

Applications in Drug Development

The versatility of the imidate functional group makes this compound a potentially valuable building block in drug discovery and development. Imidates are frequently used as precursors for the synthesis of various heterocyclic compounds, which form the core structure of many pharmaceuticals. For instance, the reaction of imidates with dinucleophiles can lead to the formation of imidazoles, oxazoles, thiazoles, and other important heterocyclic systems.

The presence of a chloro-substituent in the molecule provides an additional site for chemical modification, allowing for the introduction of other functional groups or the formation of cyclic structures. This dual functionality makes this compound an attractive starting material for the construction of diverse molecular scaffolds for screening in drug discovery programs.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-chloropropanimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy. It includes a comprehensive data table, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and a relevant synthetic pathway.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The multiplicities and coupling constants (J) are estimated based on the structure of the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~4.0 | Singlet (s) | N/A | 3H |

| -CH₂-Cl | ~3.8 | Triplet (t) | ~6.5 | 2H |

| -C(=NH₂⁺)-CH₂- | ~3.0 | Triplet (t) | ~6.5 | 2H |

| =NH₂⁺ | ~9.0-11.0 | Broad Singlet (br s) | N/A | 2H |

Molecular Structure and Proton Assignments

The structure of this compound with the predicted proton assignments is illustrated below.

In-depth Technical Guide: 13C NMR Characterization of Methyl 3-chloropropanimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chloropropanimidate hydrochloride. Due to the absence of publicly available experimental spectral data for this specific compound, this guide offers a robust prediction based on analogous structures and established chemical shift principles. This document is intended to assist researchers in the identification and characterization of this and related molecules. The guide includes a summary of predicted chemical shifts, a hypothetical experimental protocol for data acquisition, and a structural diagram with carbon assignments.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from data for structurally similar compounds, including methyl 3-chloropropionate, and established ranges for chemical shifts of carbons in imidate, methoxy, and alkyl chloride functional groups. It is important to note that the protonation of the imine nitrogen will lead to a downfield shift of the adjacent carbons.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |

| C1 (Imidate Carbon) | 170-180 | The imidate carbon is expected to be significantly deshielded, appearing in a region similar to or slightly downfield from ester carbonyls. Protonation of the nitrogen would further increase this shift. |

| C2 (CH2) | 35-45 | This methylene carbon is adjacent to the electron-withdrawing imidate group, causing a downfield shift. This prediction is based on the analogous carbon in methyl 3-chloropropionate. |

| C3 (CH2Cl) | 40-50 | The presence of the electronegative chlorine atom deshields this carbon, shifting it downfield. This prediction is based on the analogous carbon in methyl 3-chloropropionate. |

| C4 (OCH3) | 50-60 | The methoxy carbon is deshielded by the adjacent oxygen atom and typically appears in this range. |

Structural Diagram and Carbon Assignments

The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR assignments.

Experimental Protocol (Hypothetical)

As no specific experimental data is available, the following provides a general protocol for acquiring a 13C NMR spectrum of this compound.

3.1 Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol (CD3OD) or Deuterated Chloroform (CDCl3)). The choice of solvent may depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

3.2 NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Tune and match the 13C probe.

-

Set the spectrometer to the 13C nucleus frequency.

3.3 Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons like the imidate carbon.

-

Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

3.4 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.0 ppm or the solvent residual peak.

Logical Workflow for Prediction

The prediction of the 13C NMR spectrum for this compound was based on a logical workflow that leverages data from analogous compounds.

Conclusion

This technical guide provides a comprehensive predicted 13C NMR characterization of this compound. While experimental verification is essential, the data and methodologies presented here offer a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and structural elucidation. The provided hypothetical experimental protocol serves as a starting point for acquiring empirical data.

An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-chloropropanimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of direct spectral data for this specific compound in public literature, this document synthesizes information from analogous structures and characteristic functional group frequencies to present a predictive analysis. It includes a summary of expected vibrational modes, a detailed experimental protocol for acquiring FT-IR data, and a logical workflow for the analytical process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The hydrochloride form implies that the imino nitrogen is protonated, leading to the presence of N-H vibrations. The key vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400-3200 | Medium-Strong, Broad | N-H stretching vibration of the protonated iminium group. |

| ~3000-2850 | Medium | C-H stretching vibrations of the methyl and methylene groups. |

| ~1680-1640 | Strong | C=N stretching vibration of the iminium group. |

| ~1470-1430 | Medium | C-H bending vibrations (scissoring and bending) of the methyl and methylene groups. |

| ~1250-1150 | Medium-Strong | C-O stretching vibration of the methoxy group. |

| ~1100-1000 | Medium | C-N stretching vibration. |

| ~750-650 | Medium-Strong | C-Cl stretching vibration.[1] |

| Below 1000 | Medium-Weak | Various bending and rocking vibrations (fingerprint region). |

Note: The exact positions and intensities of the peaks can be influenced by intermolecular interactions in the solid state and the specific sampling technique used.

Experimental Protocols

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is detailed below. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the spectrometer's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal.

Data Acquisition:

-

Collect the FT-IR spectrum of the sample. Typical acquisition parameters are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Process the acquired spectrum, which may include baseline correction and smoothing if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample handling to final data interpretation.

Caption: Workflow for FT-IR analysis.

Interpretation of Key Spectral Features

-

N-H Stretching (~3400-3200 cm⁻¹): The presence of a broad and relatively strong absorption band in this region would be a clear indicator of the protonated iminium group (-C=NH₂⁺-). The broadness is due to hydrogen bonding in the solid state.

-

C=N Stretching (~1680-1640 cm⁻¹): A strong absorption band in this region is characteristic of the carbon-nitrogen double bond of the iminium functional group. Its position can be slightly higher than that of a typical imine due to the positive charge on the nitrogen.

-

C-O Stretching (~1250-1150 cm⁻¹): A medium to strong band in this region is expected for the C-O single bond of the methoxy group.

-

C-Cl Stretching (~750-650 cm⁻¹): The carbon-chlorine stretching vibration typically appears in the lower frequency region of the mid-IR spectrum.[1] A medium to strong absorption here would confirm the presence of the chloroalkyl group.

This technical guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound, along with practical experimental guidance. For definitive analysis, comparison with an experimentally obtained spectrum of a certified reference standard is recommended.

References

Mass Spectrometry of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometric analysis of Methyl 3-chloropropanimidate hydrochloride. Due to the limited availability of public mass spectra for this specific compound, this document focuses on the predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. The predicted data is derived from the known fragmentation behaviors of its constituent functional groups, including the methyl imidate, and the chlorinated alkyl chain. Detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, offering a comprehensive resource for researchers.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a reactive imidate functional group and a chlorinated alkyl chain, makes mass spectrometry an essential tool for its characterization, purity assessment, and metabolic studies. This guide outlines the theoretical basis for its mass spectrometric analysis, providing predicted data and detailed methodologies to aid in its identification and quantification.

Chemical Properties

| Property | Value |

| Chemical Formula | C₄H₉Cl₂NO |

| Molecular Weight | 158.03 g/mol |

| Monoisotopic Mass | 157.00612 u |

| CAS Number | 21367-88-4 |

Predicted Mass Spectrometry Fragmentation

As no public mass spectra for this compound are available, the following sections detail the predicted fragmentation pathways based on established principles of mass spectrometry.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to undergo significant fragmentation. The fragmentation of the free base, Methyl 3-chloropropanimidate, will be considered as the hydrochloride salt is not stable in the gas phase under EI conditions.

Predicted Major Fragment Ions (EI):

| m/z (predicted) | Proposed Fragment Ion | Notes |

| 122/124 | [M - Cl]⁺ | Loss of a chlorine radical. The isotopic pattern (approx. 3:1) would be characteristic. |

| 104 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 88/90 | [C₃H₅ClNO]⁺ | α-cleavage with loss of a methyl radical. |

| 77/79 | [CH₂CH₂Cl]⁺ | Cleavage of the C-C bond adjacent to the imidate group. |

| 59 | [C₂H₅NO]⁺ | Fragment containing the imidate group. |

| 49/51 | [CH₂Cl]⁺ | Characteristic fragment for a terminal chloromethyl group. |

Predicted EI Fragmentation Pathway:

Caption: Predicted Electron Ionization Fragmentation Pathway of Methyl 3-chloropropanimidate.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique and is expected to yield the protonated molecule of the free base, [M+H]⁺, as the most abundant ion in the positive ion mode. The hydrochloride salt will dissociate in solution.

Predicted ESI-MS/MS Fragmentation:

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion is predicted to result in the following product ions:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 122.04/124.04 | 86.05 | HCl |

| 122.04/124.04 | 90.03/92.03 | CH₃OH |

| 122.04/124.04 | 64.04/66.04 | C₂H₃NO |

Predicted ESI-MS/MS Fragmentation Pathway:

Caption: Predicted ESI-MS/MS Fragmentation of Protonated Methyl 3-chloropropanimidate.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the hydrochloride salt, derivatization or neutralization is recommended for GC-MS analysis.

Sample Preparation (Neutralization):

-

Dissolve 1-5 mg of this compound in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a mild base, such as triethylamine, dropwise until the solution is neutralized.

-

Wash the organic layer with deionized water to remove the triethylamine hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution containing the free base can be directly injected into the GC-MS.

GC-MS Parameters:

| Parameter | Recommended Setting |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 40-400 |

GC-MS Analysis Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the direct analysis of the hydrochloride salt without derivatization.

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

LC-MS Parameters:

| Parameter | Recommended Setting |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temp | 325 °C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Scan Range | m/z 50-500 |

| MS/MS | Collision-Induced Dissociation (CID) with varying collision energies |

LC-MS Analysis Workflow:

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Interpretation and Considerations

-

Isotopic Peaks: The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl). This is a key diagnostic feature in the mass spectrum.

-

High-Resolution Mass Spectrometry: For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and its fragments.

-

Method Validation: The presented protocols should be thoroughly validated for specific applications, including assessments of linearity, accuracy, precision, and limits of detection and quantification.

Conclusion

This technical guide provides a theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols, researchers can effectively identify and quantify this compound in various matrices. The use of both GC-MS and LC-MS techniques offers flexibility depending on the sample complexity and analytical requirements.

Stability and Storage of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-chloropropanimidate hydrochloride (CAS No. 5333-85-7). Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring reproducibility of experimental results and the quality of downstream products. This document outlines the key factors influencing its stability, its primary degradation pathways, and provides recommended protocols for handling, storage, and stability assessment.

Core Concepts: Chemical Properties and Inherent Instability

This compound is an imidate ester salt, a class of compounds known for their utility as synthetic intermediates, particularly in the formation of amidines and other nitrogen-containing heterocycles. However, their synthetic utility is intrinsically linked to their reactivity, which also predisposes them to degradation, primarily through hydrolysis. The presence of the hydrochloride salt enhances its solubility in protic solvents but also contributes to its hygroscopic nature and susceptibility to moisture-induced degradation.

Key Structural Features Influencing Stability:

-

Imidate Ester Functionality: The C=N double bond adjacent to an ether oxygen makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Hydrochloride Salt: Increases hygroscopicity, attracting water which can then act as a nucleophile.

-

3-chloroalkyl Group: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the imidate functional group.

Factors Influencing Stability

The stability of this compound is paramount for its effective application. Several environmental and chemical factors can significantly impact its shelf-life and purity.

| Factor | Influence on Stability | Recommendations |

| Moisture/Humidity | High Impact. As a hygroscopic salt, it readily absorbs atmospheric moisture. Water acts as a nucleophile, leading to rapid hydrolysis.[1] | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is highly recommended.[1] |

| Temperature | High Impact. Elevated temperatures can accelerate the rate of decomposition. The hydrochloride salt may also decompose into the corresponding amide and alkyl halide at higher temperatures. | Recommended storage is at -20°C .[1] Avoid repeated freeze-thaw cycles. |

| pH | High Impact. Imidate esters are sensitive to both acidic and basic conditions, which catalyze hydrolysis. | Maintain anhydrous and neutral conditions during handling and in reaction mixtures where the imidate is intended to be stable. |

| Air/Oxygen | Moderate Impact. While the primary degradation pathway is hydrolysis, prolonged exposure to air can introduce moisture.[1] | Store under an inert gas to displace air and moisture.[1] |

| Light | Low Impact (Presumed). While no specific data on photosensitivity for this compound is available, it is good practice to store it protected from light. | Store in an opaque or amber vial. |

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. The mechanism and products of this reaction are pH-dependent.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the imine nitrogen is protonated, further activating the carbon for nucleophilic attack by water. The tetrahedral intermediate then collapses, eliminating ammonia to yield the corresponding ester.

Caption: Acid-catalyzed hydrolysis of Methyl 3-chloropropanimidate HCl.

Base-Catalyzed Hydrolysis

In neutral or basic media, water or hydroxide ions can directly attack the electrophilic carbon. The resulting tetrahedral intermediate can then collapse to form either the ester and amine or, under more strongly basic conditions, the amide and alcohol. For imidate hydrochlorides, hydrolysis at low pH typically leads to carboxylic esters.

Caption: Potential hydrolysis pathways in neutral to basic conditions.

Recommended Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is essential to maintain the integrity of this compound.

Caption: Recommended workflow for handling and storage.

Detailed Steps:

-

Receiving: Upon receipt, inspect the container seal for integrity.

-

Storage: Immediately transfer the compound to a -20°C freezer.[1] The container should be tightly closed and placed inside a secondary container with a desiccant.

-

Handling: All handling of the solid material should be performed in a controlled environment, such as a glove box or under a stream of dry, inert gas (argon or nitrogen).[1]

-

Aliquoting: To avoid repeated opening of the main container, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere.

-

Use: When used in a reaction, ensure all solvents and reagents are anhydrous. The compound should be added to the reaction mixture promptly after weighing.

Experimental Protocol: Stability Assessment

To quantitatively assess the stability of a specific batch of this compound, a formal stability study is recommended. The following protocol outlines a general approach that should be adapted and validated.

Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (3 batches)

-

HPLC-grade acetonitrile and water

-

Phosphate buffer (for mobile phase)

-

Validated reference standard of this compound

-

Validated reference standards for potential degradation products (e.g., Methyl 3-chloropropanoate)

-

Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

HPLC system with UV or PDA detector

Methodology:

-

Initial Analysis (T=0):

-

For each of the three batches, perform an initial purity assay using a validated stability-indicating HPLC method.

-

Characterize the initial appearance, moisture content (by Karl Fischer titration), and any existing impurities.

-

-

Sample Storage:

-

Distribute aliquots of each batch into vials that mimic the intended long-term storage container.

-

Place samples in environmental chambers under the following conditions:

-

Long-term: 5°C ± 3°C (refrigerator) and -20°C ± 5°C (recommended storage)

-

Accelerated: 25°C/60% RH and 40°C/75% RH

-

-

-

Time Points for Testing:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analysis at Each Time Point:

-

At each designated time point, remove samples from storage and allow them to equilibrate to room temperature before opening.

-

Perform HPLC analysis to determine the purity of the active compound and quantify any degradation products.

-

Document any changes in physical appearance.

-

-

Data Analysis:

-

Plot the purity of this compound versus time for each storage condition.

-

Identify and quantify the major degradation products.

-

Use the data from accelerated conditions to predict the shelf-life under recommended storage conditions.

-

Stability-Indicating HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to violent reactions.[2]

-

Strong Bases and Alkalis: Will neutralize the hydrochloride salt and catalyze degradation.[2]

-

Water/Moisture: Causes hydrolysis.[1]

Conclusion

This compound is a reactive and moisture-sensitive compound that requires stringent storage and handling conditions to ensure its stability. The primary degradation pathway is hydrolysis, which is accelerated by moisture, elevated temperatures, and non-neutral pH. For optimal stability, the compound must be stored at -20°C under a dry, inert atmosphere. Researchers and drug development professionals should implement the handling procedures and stability testing protocols outlined in this guide to ensure the quality and reliability of this important synthetic intermediate.

References

Reactivity Profile of Methyl 3-chloropropanimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropropanimidate hydrochloride is a bifunctional molecule containing a reactive imidate group and an alkyl chloride. As a member of the carboximidate family, its reactivity is primarily dictated by the electrophilic nature of the imidate carbon. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound based on the established chemistry of imidates. It covers key reactions, generalized experimental protocols, and potential applications in organic synthesis and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this compound.

Introduction

Imidates, also known as imino ethers, are versatile synthetic intermediates characterized by the R-C(=NR')OR" functional group.[1] Their unique electronic properties, possessing both electrophilic and nucleophilic centers, have led to their exploitation in the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles.[2] this compound, as a hydrochloride salt, is expected to be a stable, crystalline solid. The presence of the 3-chloro-propyl group introduces an additional electrophilic site, potentially allowing for sequential or intramolecular reactions. This guide summarizes the anticipated reactivity of this compound based on the general behavior of imidates.

Synthesis

This compound is typically synthesized via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[1]

Generalized Experimental Protocol: Pinner Reaction

A solution of 3-chloropropionitrile in anhydrous methanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a stoichiometric amount of a reagent like thionyl chloride is added dropwise.[3][4] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The product, this compound, typically precipitates from the reaction mixture and can be isolated by filtration.

Caption: Generalized Pinner reaction for the synthesis of this compound.

Reactivity Profile

Carboximidates are effective electrophiles and participate in a variety of addition reactions.[1] The reactivity of this compound is centered around the electrophilic carbon of the imidate group.

Hydrolysis

Imidate hydrochlorides can be hydrolyzed to form carboxylic esters.[5]

-

Acidic Hydrolysis: In the presence of acid, this compound is expected to hydrolyze to methyl 3-chloropropanoate and an ammonium salt.

-

Basic Hydrolysis: Treatment with a base would first neutralize the hydrochloride salt to yield the free imidate, which is then hydrolyzed to the corresponding ester.[5]

Reaction with Amines to Form Amidines

One of the most common reactions of imidates is their conversion to amidines upon treatment with amines.[1][6] This reaction is highly valuable in the synthesis of various nitrogen-containing compounds.

Generalized Experimental Protocol: Amidine Synthesis

To a solution of this compound in a suitable solvent like ethanol, a primary or secondary amine is added. The reaction may be stirred at room temperature or gently heated. The resulting amidine hydrochloride can be isolated after removal of the solvent.

Caption: General scheme for the formation of amidines from this compound.

Reaction with Alcohols to Form Orthoesters

Aliphatic imidates react with an excess of alcohol under acid catalysis to yield orthoesters.[1]

Reduction

Imidate salts can be reduced to aldehydes.[7] For example, using sodium amalgam in dilute mineral acid could potentially yield 3-chloropropionaldehyde.

Condensation Reactions

Imidates can condense with compounds containing active methylene groups.[7] This reactivity can be exploited for the synthesis of various heterocyclic systems.

Reaction with Grignard Reagents

The reaction of imidates with Grignard reagents can lead to the formation of substituted ketimines, which can be further hydrolyzed to ketones.[7]

Summary of Reactivity

| Reaction Type | Reactant | Product |

| Hydrolysis | Water (acidic or basic) | Methyl 3-chloropropanoate |

| Aminolysis | Primary/Secondary Amine | N-Substituted 3-chloropropanamidine |

| Alcoholysis | Alcohol (excess, acid catalyst) | 3-Chloro-1,1,1-trimethoxypropane |

| Reduction | e.g., Sodium amalgam | 3-Chloropropionaldehyde |

| Condensation | Active methylene compound | Various heterocycles |

| Grignard Reaction | Grignard Reagent (R-MgX) | Substituted ketimine |

Potential Applications in Drug Discovery

The versatile reactivity of the imidate functional group makes this compound a potentially valuable building block in drug discovery and development.

-

Scaffold Synthesis: The ability to form amidines and participate in condensation reactions allows for the construction of diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

-

Bioisosteric Replacement: The "magic methyl" effect, where the introduction of a methyl group can significantly alter biological activity, is a well-known concept in medicinal chemistry.[8] While not a methyl group itself, the imidate functionality offers a unique isostere for amides and esters, potentially modulating physicochemical properties and target interactions.

-

Linker Chemistry: The bifunctional nature of this compound, with its reactive imidate and alkyl chloride moieties, could be utilized in the development of linkers for antibody-drug conjugates (ADCs) or PROTACs.

Caption: Potential applications of this compound in drug discovery.

Conclusion

References

- 1. Carboximidate - Wikipedia [en.wikipedia.org]

- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. rroij.com [rroij.com]

- 6. scribd.com [scribd.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Pinner Reaction: Synthesis and Mechanistic Profile of Methyl 3-chloropropanimidate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of methyl 3-chloropropanimidate hydrochloride, a classic example of a Pinner salt. We will delve into the intricacies of the Pinner reaction, the cornerstone of this synthesis, offering a detailed mechanistic analysis, a validated experimental protocol, and insights into the critical parameters that govern the reaction's success.

Introduction: The Significance of Imidate Hydrochlorides

Alkyl imidate hydrochlorides, commonly known as Pinner salts, are highly versatile and reactive intermediates in organic synthesis.[1][2][3] First described by Adolf Pinner in 1877, their formation provides a reliable route to convert nitriles into a variety of valuable functional groups.[2][4] The resulting imidate salts can be readily transformed into esters, amidines, and orthoesters through reactions with water, amines, or an excess of alcohol, respectively.[3][4][5][6] This reactivity makes them crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[2]

This compound serves as a prime exemplar of this compound class, formed from the reaction of 3-chloropropionitrile with methanol under anhydrous acidic conditions. Understanding its formation is key to mastering a powerful synthetic tool.

The Pinner Reaction: A Mechanistic Deep Dive

The formation of an imidate hydrochloride proceeds via the Pinner reaction, an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[2][4] The reaction is critically dependent on anhydrous conditions, as the presence of water would lead to the hydrolysis of the product to an ester.[5][6]

The mechanism can be dissected into two primary stages:

-

Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[7][8][9] This protonation dramatically increases the electrophilicity of the nitrile carbon, creating a highly reactive nitrilium ion intermediate.[7][8][9] The use of gaseous HCl is crucial for maintaining the anhydrous environment required for the reaction to proceed to the desired product.[5][8]

-

Nucleophilic Attack and Salt Formation: The lone pair of electrons on the oxygen atom of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated nitrilium ion.[7][9] This is followed by a proton transfer, which results in the formation of the final product, the thermodynamically unstable imidate hydrochloride salt.[1][4][7] Low temperatures are often employed to prevent the decomposition of this Pinner salt.[1][4]

The overall mechanism is depicted below:

Caption: Figure 1: Pinner Reaction Mechanism.

Synthesis of this compound: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind key experimental choices is explained to ensure reproducibility and safety.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| 3-Chloropropionitrile | Anhydrous, >98% | Starting Nitrile |

| Methanol | Anhydrous, >99.8% | Nucleophile & Solvent |

| Hydrogen Chloride | Gas, Anhydrous | Catalyst & Salt Formation |

| Diethyl Ether | Anhydrous | Washing Solvent |

| Three-neck round-bottom flask | 250 mL | Reaction Vessel |

| Gas dispersion tube | - | For HCl introduction |

| Magnetic stirrer & stir bar | - | Agitation |

| Ice/salt bath | - | Temperature Control |

| Drying tube (CaCl₂) | - | Moisture exclusion |